molecular formula C16H13N5OS B2480382 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1795303-23-9

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No. B2480382
CAS RN: 1795303-23-9
M. Wt: 323.37
InChI Key: FAJXYELIXANXFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide involves intricate steps that ensure the introduction of specific functional groups required for desired chemical activities. Notably, the preparation of pyrazole-acetamide derivatives and their coordination complexes demonstrates complex synthetic routes that include the formation of specific bonds and the introduction of substituents to achieve targeted molecular structures (Chkirate et al., 2019).

Molecular Structure Analysis

The detailed molecular structure of related compounds is characterized using various analytical techniques, including nuclear magnetic resonance (NMR), infrared spectrophotometry (IR), and single-crystal X-ray crystallography. These methods provide insight into the arrangement of atoms, the geometry of the molecule, and the presence of specific functional groups, contributing to our understanding of how structural features influence chemical behavior and interaction capabilities (Chkirate et al., 2019).

Chemical Reactions and Properties

Chemical properties and reactions of this compound derivatives involve interactions and transformations that are crucial for their application in medicinal chemistry and material science. The reactivity of similar compounds with different reagents leads to the formation of novel derivatives that exhibit a range of biological and chemical properties, demonstrating the versatility and potential utility of this class of compounds in various domains (Khalil et al., 2012).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are vital for understanding the behavior of these compounds under different conditions. These properties are influenced by the molecular structure and determine the compound's suitability for specific applications, including drug formulation and material development. Studies focusing on the synthesis and characterization of related compounds shed light on these aspects, facilitating their practical application and integration into relevant products and processes (Chen et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound and related compounds, including their reactivity, stability, and interaction with various chemical agents, are essential for their application in pharmaceuticals and chemical synthesis. The specific functional groups present in these compounds play a significant role in determining their chemical behavior and reactivity, which are crucial for designing compounds with desired biological or chemical activities (Ding et al., 2012).

properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c22-15(11-21-7-3-6-17-21)18-13-5-2-1-4-12(13)14-10-20-8-9-23-16(20)19-14/h1-10H,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJXYELIXANXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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